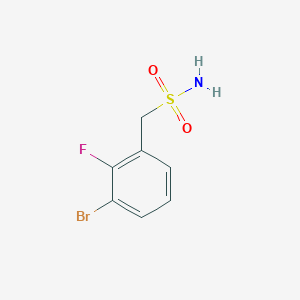

(3-Bromo-2-fluorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO2S |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

(3-bromo-2-fluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7BrFNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

InChI Key |

ZUYBMJYQPOIYHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CS(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2 Fluorophenyl Methanesulfonamide

Retrosynthetic Analysis and Strategic Precursor Derivation for the Target Compound

A logical retrosynthetic disconnection of the target molecule, (3-Bromo-2-fluorophenyl)methanesulfonamide, breaks the nitrogen-sulfur bond of the sulfonamide moiety. This primary disconnection points to (3-Bromo-2-fluorophenyl)amine as the key aromatic precursor and a methanesulfonyl halide, such as methanesulfonyl chloride, as the source of the methanesulfonyl group. This approach simplifies the synthesis into two main challenges: the efficient and regioselective construction of the halogenated aniline (B41778) precursor and the subsequent sulfonylation reaction.

Synthesis of Halogenated Aniline Precursors: (3-Bromo-2-fluorophenyl)amine

Methods for Selective Introduction of Bromine and Fluorine on Aromatic Rings

The selective introduction of both bromine and fluorine onto an aniline scaffold to achieve the desired 3-bromo-2-fluoro substitution pattern is a non-trivial synthetic task. The directing effects of the substituents play a crucial role in the outcome of electrophilic aromatic substitution reactions.

One of the most direct and effective methods for the synthesis of (3-Bromo-2-fluorophenyl)amine involves the reduction of a corresponding nitrobenzene (B124822) precursor. This multi-step approach begins with a starting material that already contains the desired halogen substitution pattern, thereby circumventing the challenges of selective halogenation of an aniline ring. A common precursor for this method is 3-bromo-2-fluoronitrobenzene (B1519329). The reduction of the nitro group to an amine can be achieved using various reducing agents, with tin(II) chloride and powdered iron being particularly effective.

For instance, the reduction of 3-bromo-2-fluoronitrobenzene with tin(II) chloride in dioxane under acidic conditions provides (3-Bromo-2-fluorophenyl)amine in high yield. Similarly, the use of iron powder in a mixture of acetic acid, ethanol, and water is another established method for this transformation. uwindsor.ca

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Bromo-2-fluoronitrobenzene | tin(II) chloride, HCl, dioxane, 2h | (3-Bromo-2-fluorophenyl)amine | 95 | |

| 1-Bromo-2-fluoro-3-nitrobenzene | Iron powder, acetic acid, ethanol, water, 16h | (3-Bromo-2-fluorophenyl)amine | 65 | uwindsor.ca |

An alternative strategy involves the direct halogenation of a simpler aniline derivative. However, the strong ortho, para-directing effect of the amino group and the ortho, para-directing, yet deactivating, nature of the fluorine atom make the selective introduction of a bromine atom at the 3-position of 2-fluoroaniline (B146934) challenging. chemscene.com Direct bromination of 2-fluoroaniline often leads to a mixture of products, with the major product typically being the 4-bromo isomer. organic-chemistry.orgwikipedia.org To overcome these regioselectivity issues, more advanced techniques such as directed C-H functionalization can be employed. For example, palladium-catalyzed meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP) offers a sophisticated approach to install a bromine atom at a position that is not favored by classical electrophilic substitution. wikipedia.org

Ortho-Directed Metalation and Functionalization Strategies for Aryl Halide Scaffolds

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org While the amino group itself is not an effective DMG, it can be converted into a more suitable group, such as an amide or a carbamate, which can effectively direct lithiation. uwindsor.ca

In the context of synthesizing (3-Bromo-2-fluorophenyl)amine, a potential strategy could involve the use of a protected 1-bromo-2-fluorobenzene (B92463) derivative. For instance, if a suitable directing group is present at the 1-position, lithiation could be directed to the 6-position (ortho to the directing group and meta to the bromine). However, a more direct approach would be to utilize the inherent directing ability of substituents already present. Research has shown that bromine can act as an ortho-directing group in the metalation of substituted bromobenzenes, particularly when electron-withdrawing groups are also present on the ring. nih.gov This could potentially be exploited to functionalize a dihalogenated precursor.

A more versatile approach involves the "vicarious ortho-metalation" of aniline derivatives through a transient, sterically hindered urea. This method allows for the selective ortho-metalation of an aniline equivalent, which can then be trapped with an electrophile. organic-chemistry.org This strategy could be envisioned for the introduction of one of the halogen atoms ortho to the amino group in a pre-halogenated aniline.

Cross-Coupling Approaches for Aryl-Halogenated Amine Scaffolds

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of (3-Bromo-2-fluorophenyl)amine, a plausible cross-coupling strategy would involve the reaction of 1,3-dibromo-2-fluorobenzene (B170666) with an ammonia (B1221849) equivalent. The Buchwald-Hartwig amination is well-suited for such transformations, and various generations of catalysts and ligands have been developed to handle a wide range of substrates, including those with steric hindrance or challenging electronic properties. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine. libretexts.org

| Aryl Halide | Amine Source | Catalyst/Ligand System | Product | Reference |

| Aryl Halides | Primary/Secondary Amines | Palladium complexes with phosphine ligands | Aryl Amines | organic-chemistry.org |

| 3-Halo-2-aminopyridines | Primary/Secondary Amines | Pd2dba3/XPhos or RuPhos/BrettPhos precatalysts | N3-substituted-2,3-diaminopyridines | nih.gov |

This approach offers a powerful alternative to classical methods, often proceeding with high yields and excellent functional group tolerance.

Formation of the Methanesulfonamide (B31651) Moiety

Once the key precursor, (3-Bromo-2-fluorophenyl)amine, has been synthesized, the final step is the formation of the methanesulfonamide moiety. This is typically achieved through a direct sulfonylation reaction.

Direct Sulfonylation of Aromatic Amines with Methanesulfonyl Halides under Various Conditions

The most common and straightforward method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For the synthesis of this compound, this involves the reaction of (3-Bromo-2-fluorophenyl)amine with methanesulfonyl chloride.

A patent for the synthesis of related compounds describes a procedure where 3-bromo-2-fluoroaniline (B1289246) is reacted with methanesulfonyl chloride in a suitable solvent, such as dichloromethane, in the presence of a base like pyridine (B92270). The reaction proceeds at room temperature to afford the desired N-(3-bromo-2-fluorophenyl)methanesulfonamide.

| Amine | Sulfonylating Agent | Base/Solvent | Product | Reference |

| 3-Bromo-2-fluoroaniline | Methanesulfonyl chloride | Pyridine/Dichloromethane | N-(3-Bromo-2-fluorophenyl)methanesulfonamide | WO2010091153A1 |

| 5-Bromothiophene-2-sulfonamide | Alkyl bromides | LiH/DMF | 5-Bromo-N-alkylthiophene-2-sulfonamides | nih.gov |

This reaction is generally high-yielding and provides a reliable method for the final step in the synthesis of the target compound.

Catalytic Approaches to N-Arylsulfonamide Synthesis (e.g., Palladium-Catalyzed N-Arylation and Copper-Catalyzed Methods)

The synthesis of N-arylsulfonamides, including this compound, has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. These methods offer milder conditions and broader substrate scope compared to traditional approaches. Palladium and copper-based catalytic systems are at the forefront of this transformation, enabling the crucial S-N bond formation with high efficiency. jsynthchem.com

Palladium-catalyzed N-arylation, often referred to as Buchwald-Hartwig amination, represents a powerful tool for coupling aryl halides or pseudo-halides with sulfonamides. While the coupling of amines with aryl halides is well-established, the lower nucleophilicity of sulfonamides presents a unique challenge. thieme-connect.com Despite this, specialized palladium catalyst systems, typically employing electron-rich phosphine ligands, can effectively facilitate this transformation. For the synthesis of this compound, a plausible route involves the cross-coupling of methanesulfonamide with a suitable aryl precursor such as 1,3-dibromo-2-fluorobenzene or 3-bromo-2-fluoroiodobenzene. The choice of ligand, base, and solvent is critical for optimizing reaction yield and purity. nih.gov Recent developments have also demonstrated palladium-catalyzed processes that utilize arylboronic acids and N-sulfinylamines, broadening the range of accessible starting materials. nih.govmit.edu

Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann condensation, has emerged as a cost-effective and less toxic alternative to palladium. jsynthchem.comresearchgate.net These reactions typically employ copper(I) or copper(II) salts in the presence of a ligand and a base. The synthesis of N-aryl sulfonamides via copper catalysis can be achieved by coupling sulfonamides with aryl halides, arylboronic acids, or even nitroarenes under various conditions. jsynthchem.comresearchgate.nettandfonline.com Microwave-assisted copper-catalyzed N-arylation of sulfonamides with aryl bromides and iodides has been shown to significantly reduce reaction times. researchgate.net The application of these methods to produce this compound would likely involve reacting methanesulfonamide with 3-bromo-2-fluorophenylboronic acid or a corresponding aryl halide in the presence of a copper catalyst.

| Catalyst System | Aryl Source | Amine Source | Typical Conditions | Ref. |

| Palladium (e.g., Pd(OAc)₂, Pd₂dba₃) + Ligand (e.g., Xantphos, SPhos) | Aryl Halides, Arylboronic Acids | Sulfonamides, Sulfonyl Azides | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat | nih.govresearchgate.net |

| Copper (e.g., CuI, Cu₂O, Cu(OAc)₂) + Ligand (e.g., L-proline, Phenanthroline) | Aryl Halides, Arylboronic Acids, Nitroarenes | Sulfonamides | Base (e.g., K₃PO₄, DBU), Solvent (e.g., DMSO, DMF), Heat/Microwave | researchgate.nettandfonline.com |

Visible-Light-Mediated and Photoredox Sulfonylation Techniques for N-H Bond Functionalization

In recent years, visible-light-mediated photoredox catalysis has revolutionized organic synthesis by enabling bond formation under exceptionally mild conditions. researchgate.net This strategy has been successfully applied to the functionalization of N-H bonds, including the synthesis of sulfonamides. These reactions typically utilize a photocatalyst, such as an iridium or ruthenium complex or an organic dye, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.netmdpi.com

For the synthesis of sulfonamides, photoredox catalysis can facilitate the coupling of various sulfur- and nitrogen-containing precursors. One approach involves the generation of a sulfonyl radical from a sulfonyl chloride or a sulfinate salt. This radical can then be trapped by an amine or an N-H containing substrate to form the desired sulfonamide. rsc.orgrsc.org Another strategy focuses on the direct C-H/N-H dehydrogenative cross-coupling. bohrium.com For instance, the reaction of an arene with an N-H containing compound like a sulfoximine (B86345) has been achieved using an organic photocatalyst without a sacrificial oxidant, generating hydrogen gas as the only byproduct. bohrium.com

Applying this technology to the synthesis of this compound could involve several hypothetical pathways. One possibility is the photoredox-catalyzed reaction between 3-bromo-2-fluorobenzene and methanesulfonamide, activating a C-H bond on the arene for coupling. Alternatively, a three-component reaction involving a sulfur dioxide surrogate, an amine, and an arylating reagent could be mediated by light. researchgate.net These methods are highly attractive due to their operational simplicity, low energy requirements, and high functional group tolerance. mdpi.com

| Photocatalyst | Reactant 1 | Reactant 2 | Key Features | Ref. |

| Iridium or Ruthenium complexes | Imidazoheterocycles | Diaryliodonium salts, SO₂ surrogate | C-H functionalization, mild conditions, good functional group tolerance | researchgate.net |

| Organic Dyes (e.g., Eosin Y, Acridinium salts) | Electron-rich Arenes | NH-Sulfoximines | Dehydrogenative C-H/N-H cross-coupling, oxidant-free, room temperature | bohrium.com |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for minimizing environmental impact. The synthesis of sulfonamides, including this compound, is an area where sustainable approaches are being actively developed to reduce waste, avoid hazardous materials, and improve energy efficiency.

Development of Solvent-Free and Aqueous Reaction Conditions for Sulfonamide Formation

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Significant progress has been made in developing solvent-free and aqueous reaction conditions for sulfonamide synthesis. Performing these reactions in water is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Facile and environmentally friendly methods for synthesizing sulfonamides in aqueous media have been reported, often using equimolar amounts of amines and arylsulfonyl chlorides without the need for organic bases. rsc.orgscilit.com Product isolation in these cases can be as simple as filtration after pH adjustment, drastically reducing waste from solvent-intensive workups and chromatography. rsc.org

Solvent-free conditions represent another powerful green approach. Reactions can be carried out by simply mixing the neat reactants, sometimes with the aid of a reusable catalyst like silica (B1680970) gel, under mild heating. researchgate.net These methods not only eliminate solvent waste but can also lead to shorter reaction times and higher yields.

| Reaction Medium | Key Advantages | Typical Reactants | Ref. |

| Water | Non-toxic, non-flammable, inexpensive, simplified workup | Amines, Arylsulfonyl chlorides | rsc.orgscilit.com |

| Solvent-Free | Eliminates solvent waste, often faster reactions, high atom economy | Amines, Sulfonyl chlorides | researchgate.net |

| Sustainable Solvents (e.g., Glycerol, EtOH) | Biodegradable, lower toxicity, simple workup | Thiols, Amines (via in-situ sulfonyl chloride formation) | rsc.org |

Mechanochemical Synthesis Techniques for Enhanced Efficiency and Reduced Environmental Impact

Mechanochemistry, which utilizes mechanical energy (e.g., from ball milling) to induce chemical reactions, is a rapidly emerging green synthesis technique. rsc.org By conducting reactions in the solid state or with minimal solvent, mechanochemistry can dramatically reduce solvent waste, lower energy consumption compared to conventional heating, and sometimes provide access to products that are difficult to obtain from solution-phase synthesis. rsc.org

The mechanochemical synthesis of aromatic sulfonamides has been successfully demonstrated through a three-component palladium-catalyzed aminosulfonylation reaction. rsc.orgrsc.org This method couples aryl bromides, an amine, and a sulfur dioxide source (K₂S₂O₅) under mechanical milling conditions. thieme-connect.comrsc.org This approach shows broad functional group tolerance and has been scaled up to gram quantities, highlighting its practical utility. rsc.org The synthesis of this compound is an ideal candidate for this technique, potentially starting from 1,3-dibromo-2-fluorobenzene and methanamine, which would directly install the required functionalities in a single, solvent-minimized step.

Atom Economy and Waste Reduction Strategies in Multi-Step Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Maximizing atom economy is crucial for minimizing waste. In the context of synthesizing this compound, this involves designing a synthetic route that avoids the use of stoichiometric reagents and protecting groups, which generate significant waste.

Strategies to improve atom economy include favoring addition reactions over substitution or elimination reactions and utilizing catalytic methods. For instance, multicomponent reactions, such as the mechanochemical aminosulfonylation mentioned previously, are inherently more atom-economical as they combine several starting materials into a single product in one step. rsc.org Another approach is the direct C-H functionalization, which avoids the pre-functionalization of starting materials (e.g., conversion to aryl halides), thereby shortening the synthetic sequence and reducing waste. researchgate.net Evaluating the entire synthetic pathway using metrics like the E-factor (Environmental Factor), which quantifies the total waste produced per unit of product, is essential for developing truly sustainable processes. rsc.org

Stereochemical and Regiochemical Control in Related Synthetic Pathways (if applicable to compound formation or analogues)

While this compound itself is achiral, the principles of stereochemical and regiochemical control are paramount when considering the synthesis of its more complex analogues, which may possess stereocenters or require specific substitution patterns.

Stereochemical control is crucial for the synthesis of chiral sulfonamides, which are important motifs in medicinal chemistry. organic-chemistry.orgnih.gov Recent advances have led to stereoretentive methods for synthesizing α-C-chiral secondary sulfonamides. organic-chemistry.orgnih.gov One such "green" approach involves the electrophilic amination of stereochemically pure sulfinates with N-alkylhydroxylamine sulfonic acids, which proceeds without racemization of the stereocenter adjacent to the sulfur atom. organic-chemistry.orgnih.gov This methodology could be adapted to create chiral derivatives of the target compound by starting with a chiral methanesulfinate (B1228633) analogue.

Regiochemical control is essential for ensuring the correct placement of functional groups on the aromatic ring. In traditional electrophilic aromatic substitution reactions, the regioselectivity is dictated by the existing substituents, which may not lead to the desired isomer. mit.edu Transition metal-catalyzed cross-coupling reactions offer a significant advantage by enabling the precise formation of bonds at specific positions, dictated by the location of the halide or boronic acid group on the starting material. mit.edu Furthermore, in radical cyclization reactions of unsaturated sulfonamides, regioselectivity (e.g., 5-exo vs. 6-endo cyclization) can be effectively controlled by the strategic placement of substituents, such as a vinylic halogen, on the substrate. acs.orgresearchgate.net These principles of regiocontrol are fundamental to any multi-step synthesis of a specifically substituted compound like this compound, ensuring the correct 3-bromo-2-fluoro substitution pattern is achieved and maintained throughout the synthetic sequence.

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Fluorophenyl Methanesulfonamide and Its Precursors

Elucidation of Reaction Pathways for the Formation of (3-Bromo-2-fluorophenyl)methanesulfonamide

The most chemically logical and widely practiced approach to synthesizing an N-arylmethanesulfonamide, such as this compound, involves the reaction of an appropriately substituted aniline (B41778) with methanesulfonyl chloride. Therefore, the primary precursor required is 3-bromo-2-fluoroaniline (B1289246).

The formation of 3-bromo-2-fluoroaniline typically begins with a suitable nitrated benzene (B151609) derivative, 1-bromo-2-fluoro-3-nitrobenzene. The synthesis pathway then involves the reduction of the nitro group to an amine. This reduction is a standard transformation in organic synthesis and can be achieved through various methods. One common and effective method involves the use of a metal in an acidic medium. For instance, powdered iron in acetic acid is a classic and reliable reagent for this purpose. chemicalbook.com The reaction proceeds by a series of single electron transfers from the iron metal to the nitro group, with protons from the acetic acid participating in the formation of water as a byproduct.

An alternative, high-yielding method for this reduction utilizes tin(II) chloride (SnCl₂) in a solvent like dioxane, with the addition of a small amount of hydrochloric acid. chemicalbook.com This process also achieves the conversion of the nitro group to the desired amino group, furnishing 3-bromo-2-fluoroaniline. chemicalbook.com

Once the 3-bromo-2-fluoroaniline precursor is obtained, the final step is the sulfonamide formation. This is typically achieved by reacting the aniline with methanesulfonyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.

Nitration of 1-bromo-2-fluorobenzene (B92463) (if starting from this precursor), though 1-bromo-2-fluoro-3-nitrobenzene is also a commercially available starting material.

Reduction of the nitro group of 1-bromo-2-fluoro-3-nitrobenzene to form 3-bromo-2-fluoroaniline.

Sulfonylation of 3-bromo-2-fluoroaniline with methanesulfonyl chloride to yield the final product, this compound.

A summary of common reduction methods for the key precursor is presented in Table 3.1.

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Bromo-2-fluoro-3-nitrobenzene | Fe, Acetic Acid, Ethanol, Water | 3-Bromo-2-fluoroaniline | 65% | chemicalbook.com |

| 1-Bromo-2-fluoro-3-nitrobenzene | SnCl₂, HCl, Dioxane | 3-Bromo-2-fluoroaniline | 95% | chemicalbook.com |

Identification and Characterization of Key Reactive Intermediates (e.g., Radical Intermediates, Iminium Ions, Sulfonyl Chlorides)

The key synthetic step in the formation of this compound from its precursors is the nucleophilic attack of the 3-bromo-2-fluoroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. This reaction proceeds through a well-understood addition-elimination mechanism.

The primary reactive intermediates in this process are:

Sulfonyl Chloride: Methanesulfonyl chloride (CH₃SO₂Cl) is a highly electrophilic intermediate. The sulfur atom is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for nucleophiles.

Tetrahedral Intermediate: Upon nucleophilic attack by the nitrogen atom of 3-bromo-2-fluoroaniline on the sulfur center of methanesulfonyl chloride, a transient, high-energy tetrahedral intermediate is formed. In this intermediate, the sulfur atom is bonded to five groups: the two oxygen atoms, the chlorine atom, the methyl group, and the incoming amino group. This species is not typically isolated but is a critical point on the reaction coordinate.

Protonated Sulfonamide: After the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group, a protonated form of the final sulfonamide is generated. The non-nucleophilic base present in the reaction mixture then deprotonates the nitrogen atom to yield the neutral this compound.

While the primary pathway involves these ionic intermediates, it is worth noting that radical intermediates are not typically involved in the sulfonylation of anilines. However, in the synthesis of certain precursors or related halogenated aromatic compounds, radical mechanisms could play a role, for example, in certain bromination reactions of the aromatic ring, though this is not the preferred route for the specific substitution pattern . Iminium ions are not relevant intermediates in this particular synthetic sequence.

Transition State Analysis and Construction of Energy Profiles for Critical Synthetic Steps

The critical synthetic step for mechanistic analysis is the nucleophilic substitution at the sulfonyl center. A hypothetical energy profile for this reaction would feature two main transition states.

First Transition State (TS1): This transition state corresponds to the nucleophilic attack of the amine on the sulfonyl chloride. As the nitrogen atom of 3-bromo-2-fluoroaniline approaches the sulfur atom of methanesulfonyl chloride, a partial bond begins to form between them. Simultaneously, the S-Cl bond begins to elongate, and the geometry around the sulfur atom starts to distort from tetrahedral towards a trigonal bipyramidal arrangement characteristic of the subsequent intermediate. The energy of this transition state is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

Second Transition State (TS2): Following the formation of the tetrahedral intermediate, the reaction proceeds towards the products through a second transition state. This transition state involves the cleavage of the S-Cl bond as the chloride ion departs. The energy of TS2 is largely determined by the stability of the leaving group (chloride is a good leaving group) and the stability of the forming protonated sulfonamide.

A simplified representation of the reaction coordinate is depicted below:

Reaction Coordinate Diagram for Sulfonamide Formation

Note: This is a simplified, illustrative diagram. R = (3-Bromo-2-fluorophenyl)

Computational and Theoretical Studies on 3 Bromo 2 Fluorophenyl Methanesulfonamide

Molecular Dynamics Simulations for Understanding Solvent Effects on Reaction Mechanisms

Without dedicated research on "(3-Bromo-2-fluorophenyl)methanesulfonamide," it is not possible to provide the specific computational data and theoretical insights required to populate these sections accurately and authoritatively. Generating content without this foundational research would lead to speculation and would not meet the required standards of scientific accuracy.

Further research would be needed to determine if any computational studies have been performed on this specific molecule. Should such studies become available, a detailed article could then be composed.

Application of 3 Bromo 2 Fluorophenyl Methanesulfonamide As a Versatile Synthetic Building Block

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Halide Moiety

The bromine atom of (3-Bromo-2-fluorophenyl)methanesulfonamide serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular frameworks from simpler precursors.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. This compound is an excellent substrate for this reaction, where the bromine atom is selectively replaced. This transformation is instrumental in the synthesis of biaryl and heteroaryl structures. For instance, in the synthesis of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), this compound is coupled with various boronic acids or esters to introduce diverse aromatic and heteroaromatic substituents.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | (3-Aryl-2-fluorophenyl)methanesulfonamide |

| This compound | Heteroarylboronic ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene | (2-Fluoro-3-heteroarylphenyl)methanesulfonamide |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is widely used to introduce amino groups into aromatic systems. This compound can be efficiently coupled with a variety of primary and secondary amines, as well as other nitrogen-containing heterocycles, under palladium catalysis. This reaction is a key step in the synthesis of numerous biologically active compounds, including IRAK-4 inhibitors, where the introduction of an amino-substituent is crucial for the molecule's activity.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| This compound | Primary amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | N-Alkyl-(3-amino-2-fluorophenyl)methanesulfonamide |

| This compound | Secondary amine | Pd(OAc)₂ | BINAP | NaOt-Bu | N,N-Dialkyl-(3-amino-2-fluorophenyl)methanesulfonamide |

While specific examples for Stille and Negishi couplings with this compound are not extensively documented in readily available literature, the reactivity of the aryl bromide suggests its suitability as a substrate in these transformations as well. The Stille coupling would involve organotin reagents, and the Negishi coupling would utilize organozinc reagents to form new carbon-carbon bonds.

Functionalization via Halogen-Metal Exchange and Subsequent Electrophilic Trapping Reactions

The bromine atom in this compound can be selectively exchanged with a metal, typically lithium, through a halogen-metal exchange reaction. This process generates a potent organometallic intermediate that can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. This two-step sequence provides a powerful method for the regioselective functionalization of the aromatic ring.

The reaction is typically carried out at low temperatures using an organolithium reagent, such as n-butyllithium or tert-butyllithium. The resulting aryllithium species is highly reactive and can be quenched with electrophiles like aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new substituents at the position formerly occupied by the bromine atom.

| Starting Material | Reagent | Electrophile (E+) | Product |

| This compound | n-BuLi | RCHO | (3-(CHR(OH))-2-fluorophenyl)methanesulfonamide |

| This compound | t-BuLi | CO₂ | 2-Fluoro-3-(methanesulfonamidomethyl)benzoic acid |

| This compound | n-BuLi | R-X | (3-Alkyl-2-fluorophenyl)methanesulfonamide |

Nucleophilic Aromatic Substitution and Displacement of Halogen Substituents for Diverse Derivatization

The presence of a fluorine atom on the aromatic ring of this compound opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. While the fluorine atom is generally less reactive than the bromine in palladium-catalyzed couplings, it can be displaced by strong nucleophiles, especially when the aromatic ring is activated by electron-withdrawing groups or under specific reaction conditions.

This reactivity allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the 2-position of the phenyl ring. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed.

| Substrate | Nucleophile | Conditions | Product |

| This compound | NaOR | High Temperature, Polar Aprotic Solvent | (3-Bromo-2-alkoxyphenyl)methanesulfonamide |

| This compound | NaSR | High Temperature, Polar Aprotic Solvent | (3-Bromo-2-(alkylthio)phenyl)methanesulfonamide |

| This compound | R₂NH | Strong Base, High Temperature | (3-Bromo-2-(dialkylamino)phenyl)methanesulfonamide |

Strategic Intermediate in the Synthesis of Complex Organic Architectures

Due to its versatile reactivity, this compound serves as a strategic intermediate in the synthesis of complex organic architectures, including heterocyclic scaffolds and polycyclic systems. The ability to sequentially or selectively functionalize the bromine and fluorine atoms, along with potential modifications of the methanesulfonamide (B31651) group, allows for the construction of intricate molecular designs from a relatively simple starting material.

A prime example of its utility is in the synthesis of fused heterocyclic systems. For instance, a Suzuki-Miyaura coupling at the bromine position, followed by an intramolecular cyclization reaction involving the methanesulfonamide nitrogen or the ortho-fluorine substituent, can lead to the formation of novel heterocyclic ring systems. Its application in the synthesis of IRAK-4 inhibitors often involves the construction of a complex heterocyclic core where the this compound fragment is a key building block. The strategic introduction of this fragment allows for the precise positioning of substituents that are essential for potent and selective biological activity.

Advanced Structural and Spectroscopic Elucidation in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For (3-Bromo-2-fluorophenyl)methanesulfonamide, a multi-nuclear approach employing ¹H, ¹³C, and ¹⁹F NMR provides a detailed picture of the molecular framework and the electronic environment of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information about the aromatic and aliphatic protons. The protons on the phenyl ring would appear as a complex multiplet system due to spin-spin coupling between themselves and with the neighboring fluorine atom. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and methanesulfonamide (B31651) substituents. The methylene (B1212753) protons of the methanesulfonamide group would likely appear as a singlet, integrating to two protons, in a region typical for protons adjacent to a sulfonyl group. The N-H protons of the sulfonamide would be expected to appear as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers insights into the carbon skeleton of the molecule. Each unique carbon atom in the (3-Bromo-2-fluorophenyl) moiety and the methanesulfonamide group would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant, while other aromatic carbons would show smaller, multi-bond couplings to fluorine. The carbon atom attached to the bromine would also have a characteristic chemical shift. The methylene carbon of the methanesulfonamide group would be observed in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal provides information about the electronic environment, and its multiplicity would arise from coupling to the neighboring aromatic protons.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling | Information Gained |

| ¹H | 7.0 - 8.0 (Aromatic) | Multiplets due to H-H and H-F coupling | Substitution pattern on the aromatic ring |

| ¹H | 4.0 - 4.5 (CH₂) | Singlet | Presence of the methanesulfonyl group |

| ¹H | 5.0 - 6.0 (NH₂) | Broad Singlet | Presence of the sulfonamide group |

| ¹³C | 110 - 160 (Aromatic) | Doublets and other multiplets due to C-F coupling | Carbon framework and electronic effects of substituents |

| ¹³C | 40 - 50 (CH₂) | Singlet | Methylene carbon of the methanesulfonamide |

| ¹⁹F | -110 to -130 | Multiplet due to H-F coupling | Electronic environment of the fluorine atom |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination, Fragmentation Analysis, and Reaction Progress Monitoring

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, HRMS would be employed to confirm its molecular formula and to gain insights into its stability and fragmentation pathways.

Precise Molecular Weight Determination: HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition, C₇H₇BrFNO₂S, by comparing the experimental mass to the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation Analysis: Under ionization in the mass spectrometer, the molecule can fragment in predictable ways. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of the sulfonamide group (SO₂NH₂), cleavage of the C-S bond, and loss of the bromine or fluorine atoms. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Reaction Progress Monitoring: In the context of synthesizing this compound, HRMS can be used to monitor the progress of the reaction by identifying the presence of starting materials, intermediates, and the final product in the reaction mixture.

| Ion | Expected m/z (for ⁷⁹Br) | Formula | Significance |

| [M]⁺ | 267.9471 | C₇H₇BrFNO₂S | Molecular Ion |

| [M-SO₂NH₂]⁺ | 187.9698 | C₇H₅BrF | Loss of the sulfonamide group |

| [M-CH₂SO₂NH₂]⁺ | 173.9539 | C₆H₄BrF | Cleavage of the benzyl-S bond |

| [C₆H₄FSO₂NH₂]⁺ | 189.0029 | C₆H₆FNO₂S | Loss of Bromine |

X-ray Crystallography for Solid-State Structural Analysis, Conformational Preferences, and Intermolecular Interactions

Solid-State Structural Analysis: The resulting crystal structure would confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. It would also reveal the geometry around the sulfur atom of the sulfonamide group, which is expected to be tetrahedral.

Conformational Preferences: The analysis would show the preferred orientation of the methanesulfonamide group relative to the phenyl ring. This information is crucial for understanding the steric and electronic interactions within the molecule.

Intermolecular Interactions: X-ray crystallography provides a detailed map of how molecules are arranged in the crystal lattice. This allows for the identification and characterization of intermolecular interactions, such as hydrogen bonds. In the case of this compound, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). These hydrogen bonds are expected to play a significant role in the crystal packing. Halogen bonding involving the bromine atom is another potential intermolecular interaction that could be observed.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. These techniques are complementary and are used to identify characteristic vibrational modes.

Functional Group Analysis: The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the sulfonamide would appear in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group would be observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F and C-Br stretching vibrations would also give rise to characteristic bands in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present.

Hydrogen Bonding Studies: The position and shape of the N-H and S=O stretching bands can be sensitive to hydrogen bonding. In the solid state, the presence of intermolecular hydrogen bonds would likely cause a broadening and a shift to lower wavenumbers for the N-H stretching vibration compared to its position in a dilute solution in a non-polar solvent.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| S=O (Sulfonamide) | 1300 - 1350 (asymmetric), 1120 - 1160 (symmetric) | Stretching |

| C-F | 1000 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

Future Directions and Emerging Research Opportunities

Development of Asymmetric Synthetic Routes for Chiral Analogues Incorporating the (3-Bromo-2-fluorophenyl)methanesulfonamide Scaffold

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While this compound itself is achiral, its derivatives can possess various forms of chirality, including central, axial, and planar chirality. Future research will likely focus on the development of novel asymmetric methods to access such chiral analogues.

One promising avenue is the catalytic enantioselective synthesis of axially chiral sulfonamides. nih.govacs.org Atropisomeric sulfonamides, which exhibit hindered rotation around a C–N bond, have gained attention as intriguing motifs in medicinal chemistry. acs.org Methodologies such as palladium-catalyzed N-allylation or enantioselective hydroamination of allenes could be adapted to substrates derived from the this compound core to generate novel, rotationally stable N-C axially chiral structures. nih.govacs.org

Furthermore, the development of chiral catalysts for the asymmetric functionalization of the methanesulfonamide (B31651) group or the aromatic ring is a key objective. Chiral mono- and bis-sulfonamides have been successfully employed as ligands in a variety of asymmetric transformations, including the alkylation of aldehydes and asymmetric transfer hydrogenation. researchtrends.net Research into new chiral ligands derived from the title compound could unlock novel catalytic activities. researchtrends.net The synthesis of chiral sulfonamides based on bicyclic scaffolds has also been shown to yield compounds with notable biological activity, suggesting that incorporating the this compound moiety into such rigid structures could be a fruitful strategy. mdpi.com

Table 1: Potential Asymmetric Strategies for Chiral Analogues

| Asymmetric Strategy | Target Chirality | Potential Catalytic System |

|---|---|---|

| Atroposelective C-N Coupling | Axial Chirality | Chiral Palladium Catalysts (e.g., with Trost ligand) |

| Enantioselective Hydroamination | Axial Chirality | Palladium Catalysis |

| Asymmetric C-H Functionalization | Central/Planar Chirality | Chiral Transition Metal Catalysts (e.g., Rh, Ir) |

Exploration of Novel Reactivity Patterns and Catalysis with this compound as a Substrate

The inherent chemical functionalities of this compound—an aryl bromide, an aryl fluoride, and a sulfonamide N-H bond—offer multiple handles for chemical manipulation. Future research will undoubtedly focus on uncovering novel reactivity patterns and catalytic applications for this substrate.

A significant area of exploration is the late-stage functionalization of the sulfonamide scaffold. nih.gov Photocatalytic methods, for instance, can convert sulfonamides into valuable sulfonyl radical intermediates. acs.org This approach could be harnessed to couple the (3-bromo-2-fluorophenyl)methanesulfonyl moiety with a wide array of alkene fragments, rapidly diversifying the core structure. acs.org The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents. Additionally, the field of C–H activation offers a powerful tool for site-selective functionalization. rsc.org By choosing appropriate directing groups and catalytic systems (e.g., Rh(III)), it may be possible to selectively functionalize the C-H bonds ortho to either the sulfonamide or the fluorine/bromine substituents, providing access to a diverse range of derivatives. rsc.org

The sulfonamide group itself can act as a directing group in these transformations. The development of new catalytic methods that exploit the existing functional groups to achieve novel chemical transformations is a key research direction. This includes exploring copper-catalyzed syntheses of more complex sulfonamides or palladium-catalyzed functionalization at the sp³ carbon of the methanesulfonyl group. nih.govacs.org

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.net Flow chemistry offers enhanced safety, better process control, and improved scalability. acs.orgnih.gov Future efforts will likely focus on developing continuous flow protocols for the synthesis and derivatization of this compound.

Flow synthesis of sulfonamides has been demonstrated to be efficient and environmentally friendly, minimizing waste and employing greener solvents. acs.orgnih.gov A continuous flow process for the synthesis of sulfonyl chlorides, key precursors to sulfonamides, has also been developed, offering high space-time yield and improved safety. rsc.org Integrating these steps into a multi-step continuous process for this compound and its derivatives is a logical and valuable goal.

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new drug candidates. innovationnewsnetwork.combohrium.com Fully automated flow-through systems have been successfully used to prepare libraries of secondary sulfonamides. acs.orgacs.org Applying such platforms to the this compound scaffold would enable the rapid generation of a large number of analogues for biological screening. This combination of technologies, sometimes termed "SPS-flow" (solid-phase synthesis-flow), allows for computer-controlled, on-demand synthesis of drug molecules and their derivatives. innovationnewsnetwork.comnus.edu.sg

Table 2: Comparison of Batch vs. Flow Synthesis for Sulfonamide Production

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging, requires re-optimization | Readily scalable by extending run time |

| Safety | Handling of exothermic reactions can be risky | Superior heat and mass transfer, improved safety |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, mixing |

| Efficiency | Can involve lengthy workup and purification | Potential for in-line purification and telescoping steps |

| Automation | Difficult to fully automate | Highly amenable to automation and robotic systems |

Computational-Experimental Synergy for Accelerated Discovery of New Chemical Transformations Involving the Compound

The synergy between computational chemistry and experimental validation is a powerful paradigm in modern chemical research and drug discovery. jddhs.comnih.govbioscipublisher.com This integrated approach can significantly accelerate the discovery of new reactions and derivatives involving the this compound scaffold.

Computational tools, particularly Density Functional Theory (DFT), can be employed to study the electronic properties and reactivity of the molecule. researchgate.netresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, rationalize reaction mechanisms, and guide the design of new experiments. researchgate.netmdpi.com For example, DFT calculations can help understand the regioselectivity of C-H activation reactions or predict the stability of intermediates in a proposed catalytic cycle. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.